molecular formula C24H27N5O2 B2835506 8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-10-8

8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2835506
CAS RN: 851938-10-8
M. Wt: 417.513
InChI Key: REURKUJKSJUHPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions to introduce the benzyl and methyl groups at the appropriate positions. Unfortunately, specific synthetic routes for this compound are not available in the literature .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a purine ring system, which is a type of heterocyclic aromatic compound that is a core component of many important biological molecules. Attached to this purine ring are various substituents, including benzyl and methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the literature . These properties would need to be determined experimentally.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione”:

Neuropharmacology

This compound, known for its potential nootropic effects, has been studied for its ability to enhance cognitive functions such as memory and learning. Research indicates that it may act as a hypermnesic agent, improving memory retention and recall . This makes it a candidate for treating cognitive impairments and neurodegenerative diseases like Alzheimer’s.

Psychopharmacology

In the field of psychopharmacology, this compound has been explored for its potential to modulate neurotransmitter systems. It may influence the dopaminergic and serotonergic pathways, which are crucial in mood regulation and the treatment of psychiatric disorders such as depression and anxiety .

Cancer Research

Given its structural similarity to other purine derivatives, this compound could be investigated for its anti-cancer properties. Purine analogs are known to interfere with DNA synthesis and repair, making them effective in cancer treatment. Research could explore its efficacy against various cancer cell lines .

Metabolic Disorders

This compound may also have applications in the study of metabolic disorders. Its potential effects on cellular energy metabolism and insulin signaling pathways could be valuable in researching treatments for diabetes and obesity .

Antimicrobial Activity

The compound’s unique structure might confer antimicrobial properties, making it a candidate for developing new antibiotics. Research could focus on its effectiveness against a range of bacterial and fungal pathogens .

Synthetic Chemistry

In synthetic chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new pharmaceuticals and chemical probes .

Toxicology

Understanding the toxicological profile of this compound is crucial for its potential therapeutic applications. Research in this area would focus on its safety, dosage limits, and potential side effects, ensuring that it can be used safely in clinical settings .

Safety and Hazards

Without specific studies on this compound, it’s difficult to predict its safety profile and potential hazards . As with any new compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.

Future Directions

Given the lack of information about this compound, future research could focus on synthesizing it and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, its potential biological activity, and its safety profile .

properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-17-10-8-9-13-19(17)15-29-20(16-26(2)14-18-11-6-5-7-12-18)25-22-21(29)23(30)28(4)24(31)27(22)3/h5-13H,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REURKUJKSJUHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

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